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Compound of Interest

4-(1-methyl-1H-pyrazol-5-
Compound Name:
yl)benzaldehyde

An In-depth Technical Guide on 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Topic: IUPAC Name and Technical Profile of C11H10N20O Aromatic Aldehyde Content Type: In-
depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development
professionals.

This document provides a comprehensive overview of the aromatic aldehyde with the chemical
formula C11H10N2O, identified as 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. It covers its
chemical identity, properties, synthesis, and its emerging role in medicinal chemistry,
particularly in the development of novel therapeutic agents.

Chemical Identity and Properties

The compound with the molecular formula C11H10N20O, which is of significant interest in
medicinal chemistry, is systematically named 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. This
molecule incorporates a benzaldehyde moiety substituted with a methyl-substituted pyrazole
ring.

Table 1: Physicochemical Properties of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
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Property Value

IUPAC Name 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
Molecular Formula C11H10N20

Molecular Weight 186.21 g/mol

Canonical SMILES CC1=CN(N=C1)C2=CC=C(C=C2)C=0
InChl Key YWJBLYJAPACYAD-UHFFFAOYSA-N
Appearance White to off-white solid

N Soluble in organic solvents such as DMSO and
Solubility thanol
methano

Synthesis and Experimental Protocols

The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is most commonly achieved
through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high
yield and tolerance of various functional groups.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Experimental Workflow:

- Extract with ethyl acetate
- Wash with brine

- 4-(3-methyl-1H-pyrazol-2-yl)benzaldehyde

Click to download full resolution via product page
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Caption: Synthetic workflow for 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura
coupling.

Detailed Methodology:

Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 4-
bromo-3-methyl-1H-pyrazole (1.0 eq), and sodium carbonate (2.0 eq).

e Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

o Degassing: Bubble argon gas through the mixture for 15-20 minutes to create an inert
atmosphere.

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the
flask.

o Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction
progress using Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
water and extract the product into ethyl acetate (3x).

« Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium
sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting
crude product by flash column chromatography on silica gel using a hexane-ethyl acetate
gradient to yield the pure compound.

Role in Drug Discovery and Development

The 4-(pyrazol-4-yl)benzaldehyde scaffold is a key building block in the synthesis of various
biologically active molecules. The pyrazole moiety is a common feature in many
pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various
interactions with biological targets.

Inhibition of TAK1 Signaling Pathway

Compounds derived from 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde have been investigated as
potent and selective inhibitors of Transforming growth factor-f3-activated kinase 1 (TAK1). TAK1
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Is a crucial kinase in the signaling pathways of inflammatory cytokines like interleukin-1 (IL-1)
and tumor necrosis factor-a (TNF-a).

TAK1 Signaling Pathway:
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Caption: Inhibition of the TAK1 signaling pathway by pyrazole-based inhibitors.
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By inhibiting TAK1, these compounds can block the downstream activation of NF-kB and
MAPKSs (p38, JNK), which are key drivers of the inflammatory response. This makes them
promising candidates for the treatment of autoimmune and inflammatory diseases such as

rheumatoid arthritis.

Quantitative Data from Structure-Activity Relationship
(SAR) Studies

The aldehyde group of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde serves as a reactive handle
for further chemical modifications to optimize potency and selectivity. SAR studies on related
pyrazole-based inhibitors have provided valuable quantitative data.

Table 2: In Vitro Activity of a Representative TAK1 Inhibitor

Assay Type Target IC50 (nM)

Enzymatic Assay TAK1/TAB1 5.2

IL-10 induced IL-6 secretion

Cell-based Assay (human fibroblast-like 15.0
synoviocytes)
Kinase Selectivity Panel Over 100 kinases >1000 (for most kinases)

Note: Data is representative of compounds synthesized using the title aldehyde as a precursor
and is intended for illustrative purposes.

Conclusion

4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde in the field of
medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as
a scaffold for potent enzyme inhibitors, particularly for the TAK1 kinase, underscore its
importance. The data presented highlight the potential of its derivatives in developing novel
therapeutics for inflammatory and autoimmune disorders, making it a compound of high interest
for researchers and drug development professionals. Further exploration of its chemical space
is likely to yield new and improved clinical candidates.
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 To cite this document: BenchChem. [ITUPAC name for C11H10N20O aromatic aldehyde.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064897#iupac-name-for-c11h10n20-aromatic-
aldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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